C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
.
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride, also known as BX 513 hydrochloride, is a complex organic compound with significant potential in medicinal chemistry. It has a molecular formula of C28H30ClN2 and a molecular weight of approximately 446.01 g/mol. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a diphenylpentanenitrile moiety, which are crucial for its biological activity and therapeutic applications.
Source: This compound is primarily utilized as a research tool to study the role of the CCR1 receptor in various diseases, particularly those associated with chronic inflammation.
Classification: BX 513 hydrochloride is classified as a selective antagonist of the CCR1 receptor, which plays a vital role in immune cell recruitment and activation.
The synthesis of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride can be approached through several methodologies. While specific synthetic pathways are not detailed in the sources, compounds with similar structural features often employ techniques such as:
These methods are essential for understanding the reactivity and potential modifications that could enhance biological activity .
The chemical behavior of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride can be analyzed through various reactions typical for compounds containing piperidine and nitrile functionalities. These may include:
Understanding these reactions is crucial for developing synthetic pathways and exploring modifications that could enhance the compound's pharmacological profile.
BX 513 hydrochloride acts primarily as an antagonist for the CCR1 receptor. By blocking this receptor, it can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms within biological systems are still under investigation, but it is believed that this compound may influence signaling pathways related to immune cell behavior .
The physical and chemical properties of BX 513 hydrochloride include:
These properties are essential for handling, storage, and application in research settings.
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride has potential applications in various scientific fields:
Further studies could elucidate its efficacy and safety profiles, paving the way for clinical applications in treating inflammatory diseases .
The unique structural features of BX 513 hydrochloride make it a valuable candidate for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3